molecular formula C10H4O2 B14212534 3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diol CAS No. 823813-74-7

3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diol

Cat. No.: B14212534
CAS No.: 823813-74-7
M. Wt: 156.14 g/mol
InChI Key: GYNATGBKTTVLSW-UHFFFAOYSA-N
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Description

3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diol is an organic compound with a unique structure characterized by the presence of ethynyl groups and a diol functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diol typically involves multi-step organic reactions. One common method involves the coupling of ethynyl groups to a hexene backbone, followed by the introduction of hydroxyl groups at the terminal positions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and ensuring the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to replace hydroxyl groups with halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or ketones, while reduction can produce alkenes or alkanes.

Scientific Research Applications

3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving diols.

    Industry: Used in the production of advanced materials, such as conductive polymers and nanomaterials.

Mechanism of Action

The mechanism by which 3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diol exerts its effects involves interactions with various molecular targets. The ethynyl groups can participate in π-π interactions, while the hydroxyl groups can form hydrogen bonds. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3,4-Diethynylhex-3-en-1,5-diyne: Lacks the hydroxyl groups, making it less reactive in certain types of reactions.

    3,4-Diethylhex-3-en-1,5-diyne: Contains ethyl groups instead of ethynyl groups, resulting in different chemical properties.

Uniqueness

3,4-Diethynylhex-3-ene-1,5-diyne-1,6-diol is unique due to the presence of both ethynyl and hydroxyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions.

Properties

CAS No.

823813-74-7

Molecular Formula

C10H4O2

Molecular Weight

156.14 g/mol

IUPAC Name

3,4-diethynylhex-3-en-1,5-diyne-1,6-diol

InChI

InChI=1S/C10H4O2/c1-3-9(5-7-11)10(4-2)6-8-12/h1-2,11-12H

InChI Key

GYNATGBKTTVLSW-UHFFFAOYSA-N

Canonical SMILES

C#CC(=C(C#C)C#CO)C#CO

Origin of Product

United States

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